1-Phenylpentane-1-sulfonamide is an organic compound known for its unique structure and diverse applications in various scientific fields. The compound consists of a phenyl group attached to a pentane chain, which is further linked to a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 227.33 g/mol. This compound is notable for its stability and reactivity, making it suitable for applications in chemistry, biology, and medicine.
1-Phenylpentane-1-sulfonamide falls under the category of sulfonamides, which are characterized by the presence of the sulfonamide functional group (). Sulfonamides are widely studied for their biological properties, particularly their antibacterial effects. This compound can be synthesized from various precursors, including sodium sulfinates and amines, using different chemical methodologies.
The synthesis of 1-phenylpentane-1-sulfonamide can be achieved through several methods:
These methods highlight the versatility in synthesizing 1-phenylpentane-1-sulfonamide, allowing chemists to select routes based on available resources and desired outcomes.
The molecular structure of 1-phenylpentane-1-sulfonamide can be represented as follows:
CCCCC(C1=CC=CC=C1)S(=O)(=O)N
VUMLNGRYFJXOMK-UHFFFAOYSA-N
The compound features a pentane backbone with a phenyl substituent at one end and a sulfonamide group attached to the same carbon atom (the first carbon), which contributes to its unique chemical properties .
1-Phenylpentane-1-sulfonamide participates in various chemical reactions:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2